D-Glucitol monolaurate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucitol monolaurate is typically synthesized through an esterification reaction between D-glucitol and lauric acid. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants while minimizing by-products. The final product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol monolaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield D-glucitol and lauric acid.
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
D-Glucitol monolaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of D-Glucitol monolaurate involves its ability to interact with lipid membranes and proteins. It can disrupt the lipid bilayer, leading to changes in membrane permeability and fluidity . This disruption can affect various cellular processes, including signal transduction and enzyme activity . Additionally, this compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility .
Comparison with Similar Compounds
Similar Compounds
Glycerol monolaurate: Similar in structure but derived from glycerol instead of D-glucitol.
Sorbitan monolaurate: Another ester of sorbitol with lauric acid, used as an emulsifier.
1,43,6-Dianhydro-D-glucitol monolaurate: A derivative with a different structural configuration.
Uniqueness
D-Glucitol monolaurate is unique due to its specific combination of D-glucitol and lauric acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Properties
CAS No. |
26657-97-6 |
---|---|
Molecular Formula |
C18H36O7 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1 |
InChI Key |
HYZDYRHKPFPODK-CYGHRXIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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